molecular formula C8H14F3N B13256140 4-Ethyl-4-(trifluoromethyl)piperidine

4-Ethyl-4-(trifluoromethyl)piperidine

Cat. No.: B13256140
M. Wt: 181.20 g/mol
InChI Key: JLNHEKZGQCUWGF-UHFFFAOYSA-N
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Description

4-Ethyl-4-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-(trifluoromethyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. This process can be carried out using different catalysts such as palladium on carbon or Raney nickel. The reaction is conducted under hydrogen gas at room temperature and atmospheric pressure. The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated by distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and cost-effectiveness. The raw materials and catalysts used are readily available, making the industrial production process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon or Raney nickel.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

4-Ethyl-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine
  • 4-Ethylpiperidine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

4-Ethyl-4-(trifluoromethyl)piperidine is unique due to the presence of both an ethyl group and a trifluoromethyl group on the piperidine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable in various applications .

Properties

Molecular Formula

C8H14F3N

Molecular Weight

181.20 g/mol

IUPAC Name

4-ethyl-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C8H14F3N/c1-2-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3

InChI Key

JLNHEKZGQCUWGF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)C(F)(F)F

Origin of Product

United States

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